

An In-depth Technical Guide to IRDye 800CW for Protein Labeling

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 800CW acid

Cat. No.: B12369195

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of IRDye 800CW, a near-infrared (NIR) fluorescent dye, and its application in protein labeling. The unique properties of IRDye 800CW, including its high water solubility and low non-specific binding, make it an exceptional tool for a variety of sensitive applications, from western blotting to in vivo imaging.^[1] This document details the chemical properties of different IRDye 800CW derivatives, provides step-by-step experimental protocols, and illustrates relevant biological and experimental workflows.

Core Concepts: Understanding IRDye 800CW Chemistry

IRDye 800CW is a heptamethine cyanine dye characterized by its four sulfonate groups, which confer high water solubility and reduce aggregation in aqueous solutions.^{[1][2]} Its fluorescence in the near-infrared spectrum (excitation ~774 nm, emission ~789 nm) is particularly advantageous for biological applications due to minimal autofluorescence from tissues and other biological components, leading to high signal-to-noise ratios.^{[2][3][4]} While the most common and direct methods for protein labeling utilize the amine-reactive NHS ester or thiol-reactive maleimide forms of the dye, it is also possible to label proteins using the carboxylic acid form through in-situ activation.

Quantitative Data Summary

The following tables summarize the key quantitative data for the different forms of IRDye 800CW used in protein labeling.

Table 1: Physicochemical Properties of IRDye 800CW Derivatives

Property	IRDye 800CW NHS Ester	IRDye 800CW Maleimide	IRDye 800CW Carboxylic Acid
Molecular Weight (g/mol)	1166.20[5]	1247.4	1091.10
Chemical Formula	C ₅₀ H ₅₄ N ₃ Na ₃ O ₁₇ S ₄ [5]	C ₅₄ H ₅₈ N ₄ Na ₄ O ₁₇ S ₄	C ₄₆ H ₅₀ N ₂ Na ₄ O ₁₅ S ₄
Reactive Group	N-hydroxysuccinimide ester	Maleimide	Carboxylic acid
Target Functional Group	Primary and secondary amines (e.g., lysine)[5]	Sulfhydryl groups (e.g., cysteine)	Activated for reaction with primary amines
Purity	≥80% (HPLC)	Not specified	Not specified
Storage	Store at -20°C, protected from light and moisture.[6]	Store at -20°C, protected from light.	Store at -20°C, protected from light.

Table 2: Spectroscopic Properties of IRDye 800CW

Solvent	Excitation Maxima (nm)	Emission Maxima (nm)	Molar Absorptivity (L mol ⁻¹ cm ⁻¹)
Methanol	778	794	300,000[6]
PBS	774	789	240,000[6]
1:1 PBS:Methanol	777	791	270,000[6]

Table 3: Recommended Reaction Conditions for Protein Labeling

Parameter	IRDye 800CW NHS Ester	IRDye 800CW Maleimide	IRDye 800CW Carboxylic Acid (with EDC/NHS)
pH	8.5[6]	6.5 - 7.5[7]	4.5 - 7.2 (for activation and conjugation)
Reaction Time	2 hours at 20°C[6]	2 hours at room temperature or 16-18 hours at 4°C[7]	15 min - 2 hours for activation, 2 hours to overnight for conjugation
Dye:Protein Molar Ratio	1:1 to 2:1 for IgG (~160 kDa)	10-15 fold molar excess of dye over protein	Variable, requires optimization
Purification Method	Spin/desalting columns, dialysis, HPLC[6]	Spin/desalting columns, dialysis, HPLC[7]	Spin/desalting columns, dialysis, HPLC

Experimental Protocols

Protein Labeling with IRDye 800CW Carboxylic Acid via EDC/NHS Chemistry

This protocol describes the activation of the carboxylate form of IRDye 800CW to create an amine-reactive sulfo-NHS ester, which then conjugates to primary amines on the target protein.

Materials:

- IRDye 800CW Carboxylic Acid
- Protein to be labeled (in an amine-free buffer, e.g., MES or PBS)
- N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
- N-hydroxysulfosuccinimide (Sulfo-NHS)
- Activation Buffer (e.g., 0.1 M MES, pH 6.0)

- Conjugation Buffer (e.g., PBS, pH 7.2-7.5)
- Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
- Purification column (e.g., Zeba™ Desalting Spin Columns)

Procedure:

- Prepare Reagents:
 - Dissolve the protein in the appropriate amine-free buffer at a concentration of 1-10 mg/mL.
 - Prepare fresh solutions of EDC and Sulfo-NHS in the Activation Buffer.
 - Dissolve IRDye 800CW Carboxylic Acid in DMSO or an aqueous buffer.
- Activate IRDye 800CW Carboxylic Acid:
 - In a microcentrifuge tube, mix IRDye 800CW Carboxylic Acid with a molar excess of EDC and Sulfo-NHS in the Activation Buffer.
 - Incubate the reaction for 15-30 minutes at room temperature.
- Conjugate to Protein:
 - Add the activated dye solution to the protein solution.
 - Incubate for 2 hours at room temperature or overnight at 4°C, with gentle mixing and protected from light.
- Quench the Reaction:
 - Add the quenching solution to the reaction mixture to stop the labeling reaction by consuming any unreacted dye.
 - Incubate for 15-30 minutes at room temperature.
- Purify the Labeled Protein:

- Remove unconjugated dye and other reaction components using a desalting spin column or by dialysis against a suitable buffer (e.g., PBS).
- Characterization:
 - Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~774 nm (for the dye).

Protein Labeling with IRDye 800CW NHS Ester

This is a more direct method for labeling primary amines on proteins.

Materials:

- IRDye 800CW NHS Ester
- Protein to be labeled (in an azide-free phosphate buffer, pH 8.5)[6]
- DMSO or water for dissolving the dye
- Purification column

Procedure:

- Prepare Reagents:
 - Dissolve the protein in an azide-free phosphate buffer at pH 8.5.[6]
 - Dissolve the IRDye 800CW NHS Ester in DMSO or water to a concentration of 10-20 mg/mL immediately before use.[6]
- Labeling Reaction:
 - Add the dissolved dye to the protein solution. For a 1 mg/mL IgG solution, a dye/protein ratio of 1:1 to 2:1 is recommended.[6]
 - Incubate the reaction for 2 hours at 20°C, protected from light.[6]
- Purification:

- Purify the labeled conjugate using a spin/desalting column or extensive dialysis.[\[6\]](#)

Application Protocol: Fluorescent Western Blotting

This protocol outlines the use of an IRDye 800CW-labeled secondary antibody for western blot detection.

Materials:

- PVDF or nitrocellulose membrane with transferred proteins
- Blocking buffer (e.g., Intercept® (TBS) Blocking Buffer)
- Primary antibody
- IRDye 800CW-conjugated secondary antibody
- Wash buffer (e.g., TBS with 0.1% Tween-20, TBST)

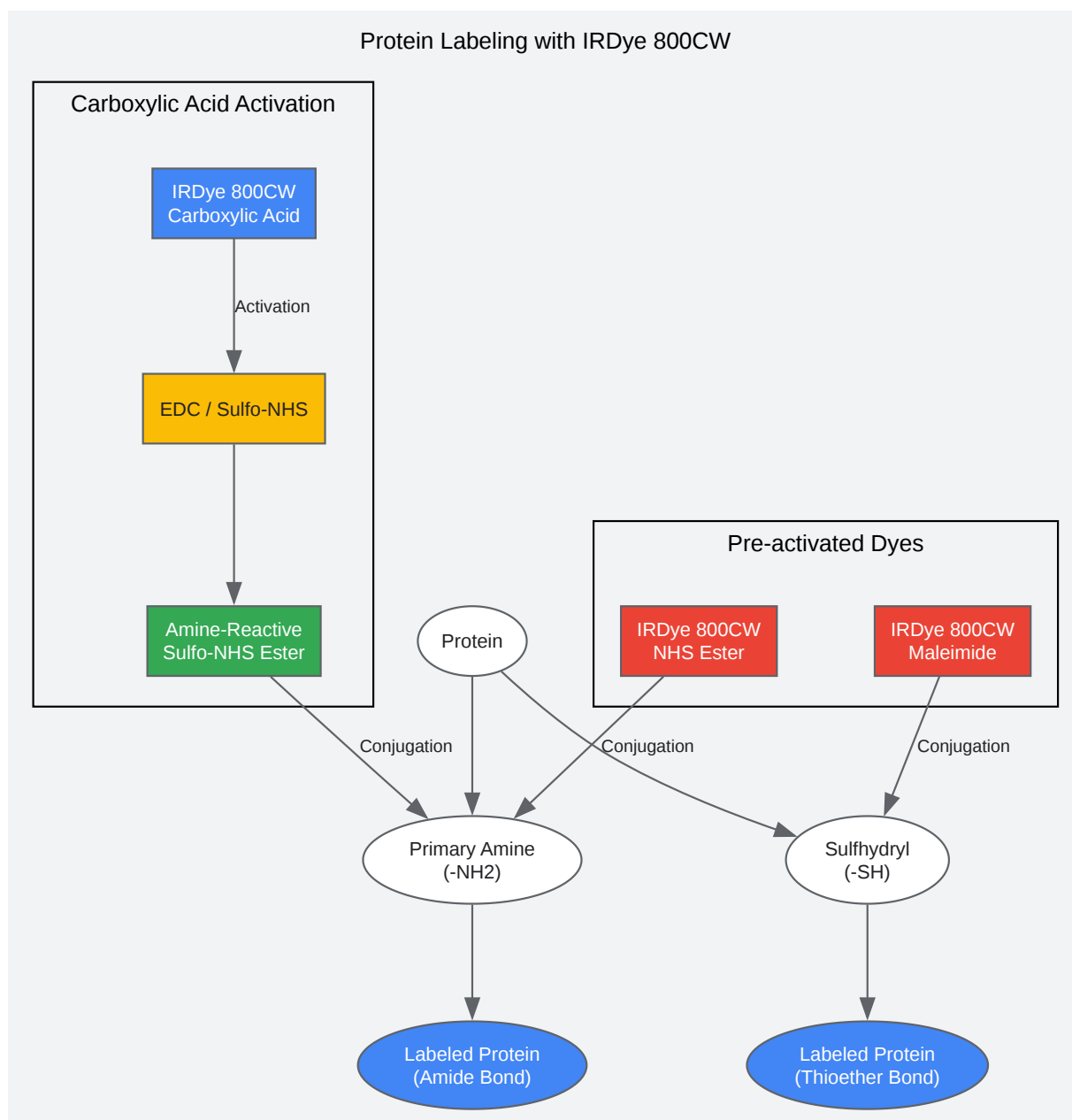
Procedure:

- Blocking:
 - Incubate the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.
- Primary Antibody Incubation:
 - Dilute the primary antibody in the blocking buffer.
 - Incubate the membrane with the primary antibody solution for 1 hour at room temperature or overnight at 4°C.
- Washing:
 - Wash the membrane three times for 5 minutes each with TBST.
- Secondary Antibody Incubation:

- Dilute the IRDye 800CW-conjugated secondary antibody in the blocking buffer (a starting dilution of 1:20,000 is recommended).[8]
- Incubate the membrane with the secondary antibody solution for 1 hour at room temperature, protected from light.
- Final Washes:
 - Wash the membrane three times for 5 minutes each with TBST, followed by a final rinse with TBS to remove residual detergent.
- Imaging:
 - Image the blot on a near-infrared imaging system (e.g., LI-COR Odyssey).

Visualizations

Diagram 1: Protein Labeling Chemistry

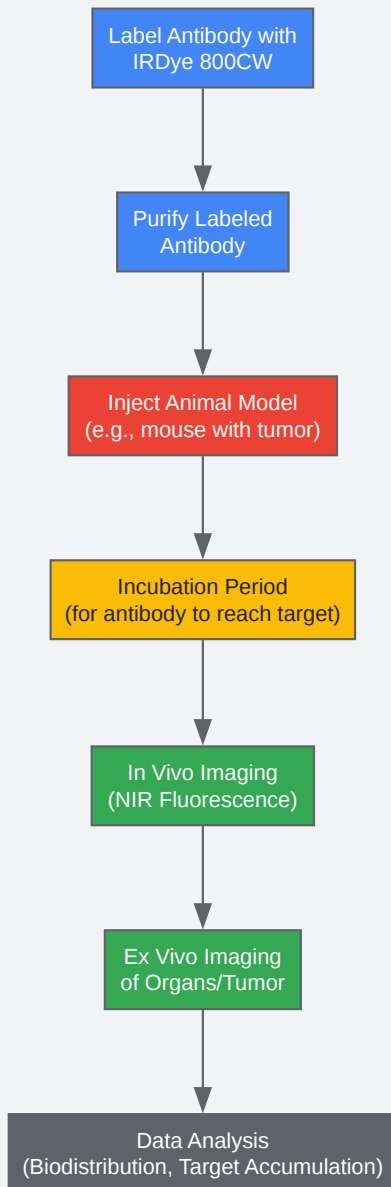


[Click to download full resolution via product page](#)

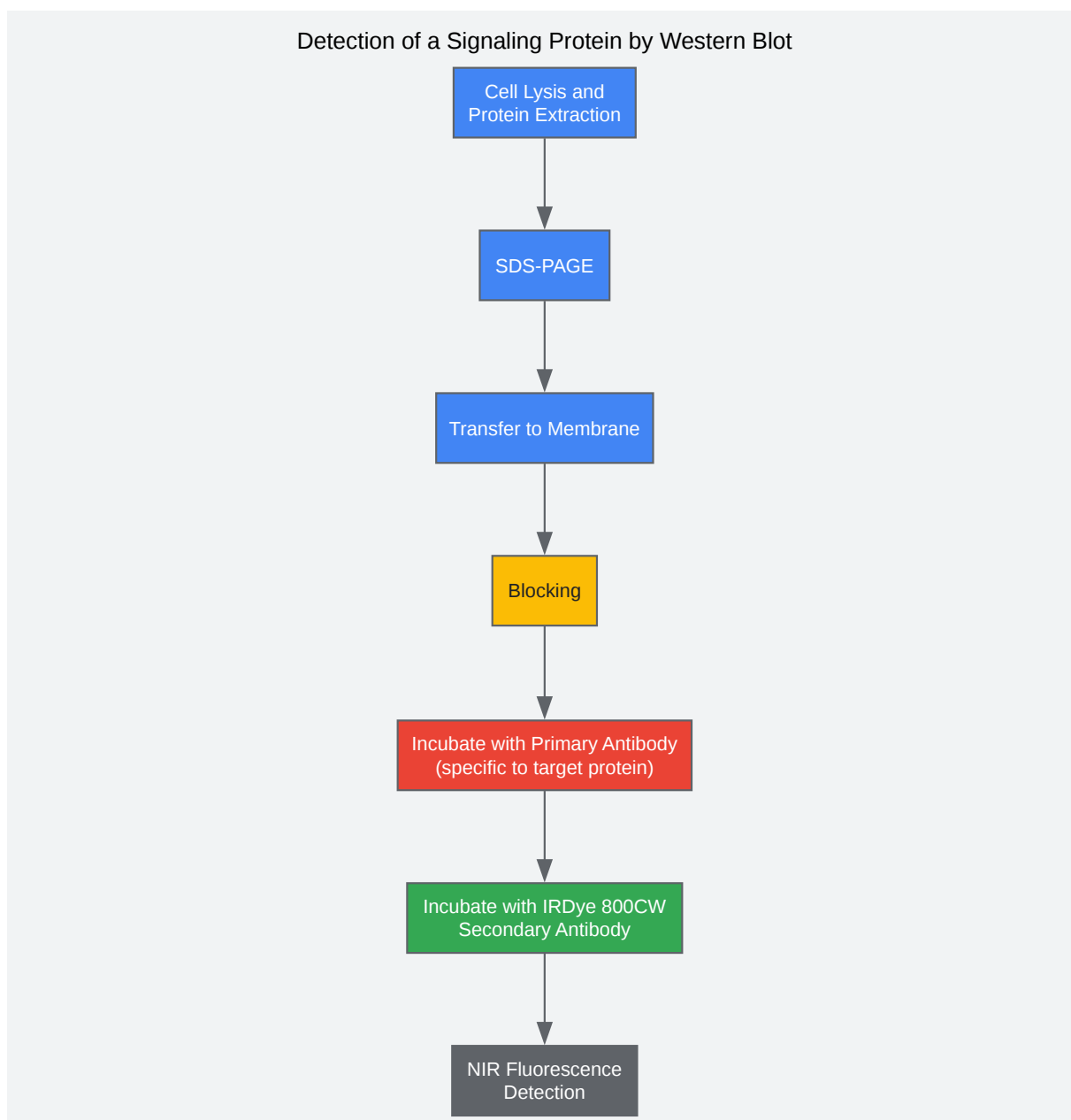
Caption: Overview of IRDye 800CW protein labeling strategies.

Diagram 2: Experimental Workflow for In Vivo Imaging

Workflow for In Vivo Imaging with Labeled Antibody



Detection of a Signaling Protein by Western Blot



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 800CW NHS Antibody Labeling Kit (3 x 100 ug) | BroadPharm [broadpharm.com]
- 2. broadpharm.com [broadpharm.com]
- 3. In vivo fluorescent optical imaging of cytotoxic T lymphocyte migration using IRDye800CW near-infrared dye - PMC [pmc.ncbi.nlm.nih.gov]
- 4. content.protocols.io [content.protocols.io]
- 5. shop.licorbio.com [shop.licorbio.com]
- 6. licorbio.com [licorbio.com]
- 7. protocols.io [protocols.io]
- 8. licorbio.com [licorbio.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to IRDye 800CW for Protein Labeling]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12369195#understanding-800cw-acid-for-protein-labeling]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com